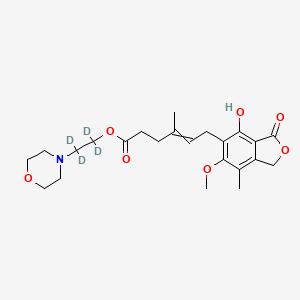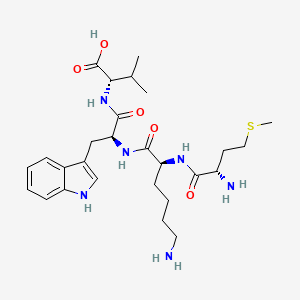![molecular formula C26H23BO3 B12519284 Bis[4-(benzyloxy)phenyl]borinic acid CAS No. 675828-79-2](/img/structure/B12519284.png)
Bis[4-(benzyloxy)phenyl]borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(benzyloxy)phenyl]borinic acid is an organoboron compound characterized by the presence of two benzyloxyphenyl groups attached to a boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[4-(benzyloxy)phenyl]borinic acid typically involves the reaction of 4-(benzyloxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with trimethyl borate to form the desired borinic acid . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(benzyloxy)phenyl]borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted borinic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[4-(benzyloxy)phenyl]borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of bis[4-(benzyloxy)phenyl]borinic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl group attached to boron.
4-(Benzyloxy)phenylboronic acid: Similar structure but with only one benzyloxyphenyl group.
Biphenyl-4-boronic acid: Contains two phenyl groups attached to boron, used in similar applications.
Uniqueness
Bis[4-(benzyloxy)phenyl]borinic acid is unique due to the presence of two benzyloxyphenyl groups, which can enhance its reactivity and provide additional functionalization sites. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
675828-79-2 |
|---|---|
Fórmula molecular |
C26H23BO3 |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
bis(4-phenylmethoxyphenyl)borinic acid |
InChI |
InChI=1S/C26H23BO3/c28-27(23-11-15-25(16-12-23)29-19-21-7-3-1-4-8-21)24-13-17-26(18-14-24)30-20-22-9-5-2-6-10-22/h1-18,28H,19-20H2 |
Clave InChI |
PZMQAOGSAKERAX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2)(C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



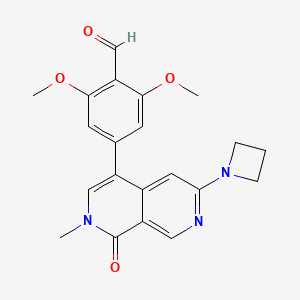
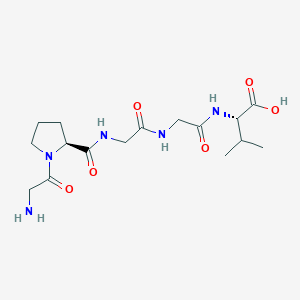

![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
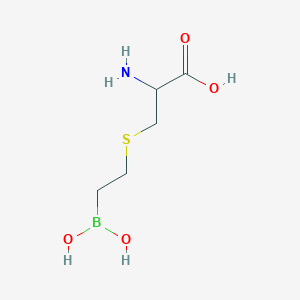
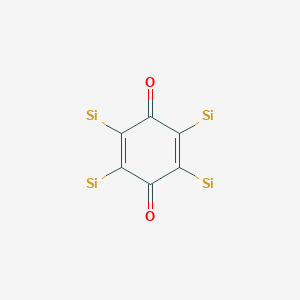
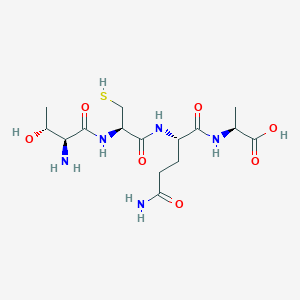
![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
